Elevated Lipophilicity (LogP 3.89) Drives Superior Membrane Partitioning vs. Non-Chlorinated Analog
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline exhibits a calculated LogP of 3.89 , substantially higher than the 3.47 LogP of its direct non-chlorinated analog 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) . This +0.42 LogP difference corresponds to an approximately 2.6-fold increase in octanol-water partition coefficient, a magnitude that in medicinal chemistry routinely translates into measurably enhanced passive membrane permeability .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.89 |
| Comparator Or Baseline | 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9): LogP = 3.47 |
| Quantified Difference | ΔLogP = +0.42 (~2.6× higher partition coefficient) |
| Conditions | Predicted/calculated LogP values as reported by Fluorochem (target) and Chemscene (comparator) |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making the target compound a preferred intermediate when designing CNS-penetrant or intracellular-targeting candidates where the non-chlorinated analog would under-deliver on cellular uptake.
